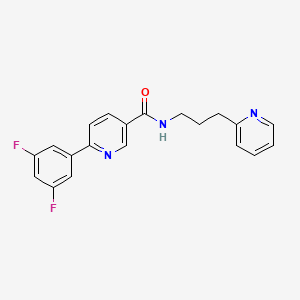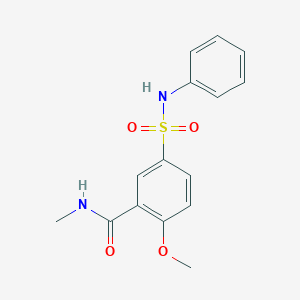
6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide, also known as P7C3, is a small molecule drug that has been extensively studied for its potential neuroprotective properties. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center, and since then, it has been the subject of numerous scientific studies investigating its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
The exact mechanism of action of 6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide is not fully understood, but it is thought to exert its neuroprotective effects by modulating the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the production of nicotinamide adenine dinucleotide (NAD+), a molecule that plays a key role in cellular metabolism. This compound has been shown to increase NAMPT activity and NAD+ levels, which in turn promotes the survival of neurons.
Biochemical and physiological effects:
In addition to its neuroprotective effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to enhance mitochondrial function, reduce oxidative stress, and improve cognitive function in animal models. These findings suggest that this compound may have broader therapeutic potential beyond its neuroprotective effects.
实验室实验的优点和局限性
One advantage of 6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide is that it is a small molecule drug that can easily cross the blood-brain barrier, making it a potentially useful therapeutic agent for the treatment of neurological disorders. However, one limitation of this compound is that it has a relatively short half-life in vivo, which may limit its therapeutic efficacy.
未来方向
There are several potential future directions for research on 6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide. One area of interest is the development of more potent and selective analogs of this compound that may have improved therapeutic efficacy. Another area of interest is the investigation of this compound's potential as a treatment for other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its broader biochemical and physiological effects.
合成方法
The synthesis of 6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide involves a multistep process that begins with the reaction of 3-pyridin-2-ylpropylamine with 6-bromo-3,5-difluorobenzene. This reaction produces an intermediate compound that is then further modified through a series of chemical reactions to yield the final product, this compound. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
科学研究应用
6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide has been extensively studied for its potential neuroprotective properties. It has been shown to promote the survival of newborn neurons in the hippocampus, a brain region involved in learning and memory. Additionally, this compound has been shown to enhance the survival of dopaminergic neurons in the substantia nigra, a brain region that is affected in Parkinson's disease. These findings suggest that this compound may have therapeutic potential for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
6-(3,5-difluorophenyl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O/c21-16-10-15(11-17(22)12-16)19-7-6-14(13-25-19)20(26)24-9-3-5-18-4-1-2-8-23-18/h1-2,4,6-8,10-13H,3,5,9H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOVWSCASYBUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCNC(=O)C2=CN=C(C=C2)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-benzimidazol-2-yl)methyl]formamide](/img/structure/B5412571.png)
![N-(4-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5412573.png)
![5-({4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}methyl)-2-furoic acid](/img/structure/B5412574.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-furohydrazide](/img/structure/B5412584.png)
![(3R*,4R*)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5412597.png)
![N-{4-[2-(5-ethyl-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclopropanecarboxamide](/img/structure/B5412605.png)
![ethyl 2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-1,3-oxazole-4-carboxylate](/img/structure/B5412621.png)
![N-(4-ethoxybenzyl)-N-(2-methoxyethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5412629.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412634.png)
![7-acetyl-6-[2-(4-methoxyphenyl)vinyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5412638.png)
![{5-[(hydroxyimino)(phenyl)methyl]-2-thienyl}acetic acid](/img/structure/B5412643.png)

![N-(2-chlorophenyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5412663.png)
![N-{4-[chloro(difluoro)methoxy]-2-fluorophenyl}-4-(trifluoromethyl)benzamide](/img/structure/B5412668.png)